molecular formula C8H9BrN2O B1407612 2-methyl-1H-benzimidazol-5-ol hydrobromide CAS No. 1417568-15-0

2-methyl-1H-benzimidazol-5-ol hydrobromide

Cat. No. B1407612
M. Wt: 229.07 g/mol
InChI Key: VOYQQBCXANCREC-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzimidazol-5-ol hydrobromide, also known as 1H-Benzimidazol-5-ol,2-methyl- (9CI), is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 .


Molecular Structure Analysis

The InChI code for 2-methyl-1H-benzimidazol-5-ol hydrobromide is 1S/C8H8N2O.BrH/c1-5-9-7-3-2-6 (11)4-8 (7)10-5;/h2-4,11H,1H3, (H,9,10);1H . This indicates the presence of a benzene ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

2-Methyl-1H-benzimidazol-5-ol hydrobromide is a solid at room temperature . It has a density of 1.349 .

Scientific Research Applications

DNA Binding and Fluorescent Staining

Benzimidazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property has been utilized in fluorescent DNA staining for cell biology, enabling the analysis of chromosomes, nuclear DNA content, and plant cell biology. The derivatives also find applications as radioprotectors and topoisomerase inhibitors, providing a basis for drug design and molecular biology research (Issar & Kakkar, 2013).

Anticancer Potential

Benzimidazole derivatives exhibit a broad range of biological activities, including anticancer properties. They operate through various mechanisms such as DNA intercalation, acting as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. The research into these compounds is aimed at developing novel benzimidazole derivatives with enhanced potency and selectivity as anticancer agents (Akhtar et al., 2019).

Antimicrobial and Antiviral Activities

Mannich bases of benzimidazole derivatives display significant antimicrobial, antiviral, antifungal, and anthelmintic activities. These derivatives are crucial in medicinal chemistry due to their wide range of pharmacological functions, highlighting their importance in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Pharmacological Properties and Drug Design

Benzimidazole compounds, including their derivatives, are essential pharmacophores in medicinal chemistry, exhibiting a variety of pharmacological properties such as antihypertensive, anticancer, antiviral, and anti-inflammatory activities. Their structural similarity to natural biomolecules like purines makes them attractive candidates for drug design and development, addressing a wide array of health conditions (Rahman Brishty et al., 2021).

Neuroprotective Effects

Recent studies have shown the neuroprotective effects of benzimidazole derivatives, suggesting their potential in developing treatments for various neurodegenerative disorders. The versatility of the benzimidazole scaffold allows for the design of molecules targeting different aspects of neurodegeneration, offering a promising avenue for future research in this area (Krishnendu P R et al., 2021).

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety data sheet (SDS) should be consulted for more detailed safety information .

properties

IUPAC Name

2-methyl-3H-benzimidazol-5-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.BrH/c1-5-9-7-3-2-6(11)4-8(7)10-5;/h2-4,11H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYQQBCXANCREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-benzimidazol-5-ol hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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